
N6-(3-thiopheneylmethyl)-adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-(3-thiopheneylmethyl)-adenosine is a modified nucleoside derivative where a thiophene ring is attached to the N6 position of adenosine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N6-(3-thiopheneylmethyl)-adenosine typically involves the following steps:
Preparation of 3-thiophenemethylamine: This is achieved by reacting 3-thiophenemethyl chloride with ammonia under controlled conditions.
Attachment to Adenosine: The 3-thiophenemethylamine is then reacted with adenosine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization through advanced chemical engineering techniques.
Análisis De Reacciones Químicas
Types of Reactions: N6-(3-thiopheneylmethyl)-adenosine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound
Reduction Products: Reduced forms of the compound
Substitution Products: Substituted derivatives based on the nucleophile used
Aplicaciones Científicas De Investigación
N6-(3-thiopheneylmethyl)-adenosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the development of new chemical processes and materials.
Mecanismo De Acción
The mechanism by which N6-(3-thiopheneylmethyl)-adenosine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects.
Comparación Con Compuestos Similares
N6-(3-thiopheneylmethyl)-adenosine is unique due to its thiophene moiety, which differentiates it from other adenosine derivatives. Similar compounds include:
Adenosine: The parent compound without modifications.
N6-methyladenosine: An adenosine derivative with a methyl group at the N6 position.
N6-alkyladenosine: Adenosine derivatives with various alkyl groups at the N6 position.
Propiedades
Fórmula molecular |
C15H17N5O4S |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(thiophen-3-ylmethylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H17N5O4S/c21-4-9-11(22)12(23)15(24-9)20-7-19-10-13(17-6-18-14(10)20)16-3-8-1-2-25-5-8/h1-2,5-7,9,11-12,15,21-23H,3-4H2,(H,16,17,18)/t9-,11-,12-,15-/m1/s1 |
Clave InChI |
AMUNEPVACAQVCN-SDBHATRESA-N |
SMILES isomérico |
C1=CSC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES canónico |
C1=CSC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


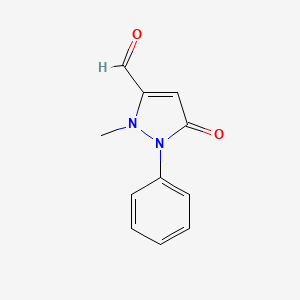
![3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15365193.png)
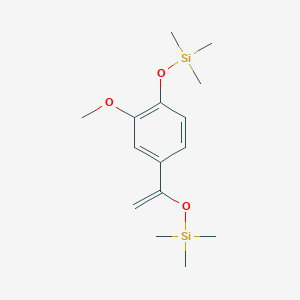
![8-(2-Fluorobenzyl)-6-bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8h)-one](/img/structure/B15365204.png)
![Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-](/img/structure/B15365209.png)
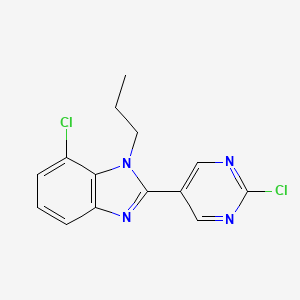
![n-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B15365234.png)
![1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol](/img/structure/B15365240.png)
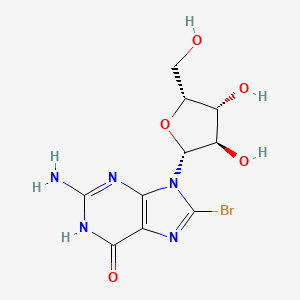
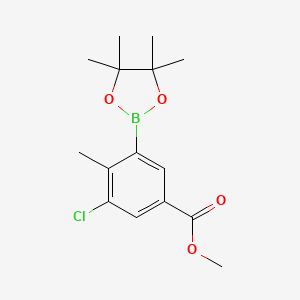

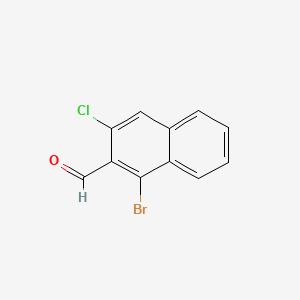
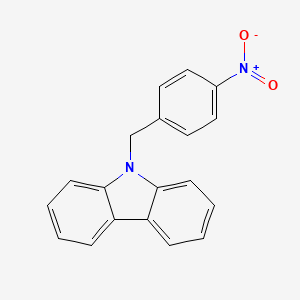
![tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15365281.png)
